Pyrantel

Enterobiasis Pinworm Comparative Efficacy

Procure Pyrantel with precision: the pamoate salt (poor absorption, high luminal concentration) is ideal for pinworm (96.3% cure rate) and equine rotation protocols where fenbendazole resistance is confirmed. The tartrate salt (34% urinary excretion, systemic reach) is essential for swine feed formulations targeting migrating Ascaris suum larvae. Do not substitute generically; salt form dictates efficacy. Select evidence-backed formulations for species-specific deworming success.

Molecular Formula C11H14N2S
Molecular Weight 206.31 g/mol
CAS No. 15686-83-6
Cat. No. B1679900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrantel
CAS15686-83-6
SynonymsPyrantel;  Pyrantelum;  Pyrequan;  Pin-X;  Strongid;  Pirantele.
Molecular FormulaC11H14N2S
Molecular Weight206.31 g/mol
Structural Identifiers
SMILESCN1CCCN=C1C=CC2=CC=CS2
InChIInChI=1S/C11H14N2S/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10/h2,4-6,9H,3,7-8H2,1H3/b6-5+
InChIKeyYSAUAVHXTIETRK-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityinsoluble in water
TASTELESS;  PRACTICALLY INSOL IN ALCOHOL OR WATER /PAMOATE/
Tastelss, yellow crystalline powder. Insol in water. /Pamoate/
Insoluble in water, slightly soluble in dimethylformamide, and soluble in dimethyl sulfoxide.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pyrantel (CAS 15686-83-6) Procurement Guide: Scientific Profile and Differential Positioning


Pyrantel (CAS 15686-83-6) is a tetrahydropyrimidine anthelmintic that acts as a selective agonist of nematode nicotinic acetylcholine receptors (nAChRs), producing spastic paralysis and expulsion of susceptible parasites [1]. It is commercially available in two distinct salt forms—pyrantel pamoate (embonate) and pyrantel tartrate—which exhibit markedly different physicochemical and pharmacokinetic profiles that directly inform species-specific and indication-specific procurement decisions [2]. Pyrantel pamoate is characterized by poor aqueous solubility and limited gastrointestinal absorption, while pyrantel tartrate demonstrates higher solubility and systemic bioavailability, each presenting distinct advantages for particular veterinary and human therapeutic contexts [3].

Why Generic Substitution of Pyrantel (CAS 15686-83-6) Fails: Salt Form and Spectrum Drive Differential Procurement


Procurement of pyrantel cannot be reduced to generic substitution due to critical, quantifiable differences between salt forms and species-specific efficacy profiles. The pamoate and tartrate salts are not interchangeable: the pamoate salt exhibits less than 15% systemic absorption, ensuring high luminal concentrations in the distal gastrointestinal tract, whereas the tartrate salt achieves approximately 34-40% urinary excretion in monogastric species, indicating substantial systemic exposure [1][2]. Furthermore, pyrantel demonstrates striking differential efficacy across nematode species: while it achieves cure rates exceeding 94% for Enterobius vermicularis (pinworm) and Ascaris lumbricoides (roundworm), its efficacy against hookworm is markedly lower at 32% cure rate compared to albendazole's 72% [3][4]. Substituting another anthelmintic without accounting for this species-specific efficacy profile and salt form pharmacokinetics will result in therapeutic failure or avoidable toxicity.

Pyrantel (CAS 15686-83-6) Quantitative Differential Evidence Guide for Procurement


Pyrantel Pamoate Demonstrates 96.3% Pinworm Cure Rate, Exceeding Albendazole for This Indication

For the treatment of Enterobius vermicularis (pinworm), pyrantel pamoate achieves a cure rate of 96.3%, which is numerically superior to albendazole's 94.1% cure rate [1]. This differential efficacy, while modest in magnitude, is clinically meaningful for procurement decisions in settings where pinworm is the predominant nematode infection or where albendazole access or tolerability is limited.

Enterobiasis Pinworm Comparative Efficacy Human Anthelmintic

Pyrantel Pamoate Shows 32% Hookworm Cure Rate, Markedly Inferior to Albendazole's 72%

Against hookworm infections (Ancylostoma duodenale and Necator americanus), pyrantel pamoate demonstrates a cure rate of only 32%, which is substantially lower than albendazole's 72% cure rate [1]. This 40-percentage-point deficit renders pyrantel pamoate an inappropriate monotherapy for hookworm-predominant regions or populations.

Hookworm Ancylostoma duodenale Necator americanus Comparative Efficacy Human Anthelmintic

Pyrantel Pamoate vs. Pyrantel Tartrate: Differential Absorption Dictates Species-Specific and Indication-Specific Procurement

The pamoate salt of pyrantel exhibits poor aqueous solubility, resulting in reduced gastrointestinal absorption and less than 15% urinary excretion of the administered dose [1]. In contrast, pyrantel tartrate is more water-soluble and achieves significantly higher systemic absorption, with approximately 34% urinary excretion in pigs and 40% in dogs [2][3]. The pamoate salt's limited absorption ensures high luminal concentrations throughout the distal intestine, making it effective against large intestinal parasites, while the tartrate salt's systemic distribution may be necessary for targeting migrating larval stages [4].

Salt Form Selection Pharmacokinetics Bioavailability Veterinary Anthelmintic Systemic vs. Luminal

Pyrantel Exhibits Intermediate Resistance Profile Relative to Fenbendazole and Ivermectin in Equine Cyathostomin Control

In equine cyathostomin populations, pyrantel demonstrates an intermediate resistance profile. Fecal egg count reduction (FECR) data show pyrantel achieving a mean reduction of 90.3% ± 19.6%, which falls between ivermectin's 96.3% ± 14.5% and fenbendazole's 42.8% ± 33.4% [1]. On French farms, pyrantel resistance was suspected or confirmed on 9 of 30 farms (30%) compared to fenbendazole resistance on 17 of 18 farms (94%) [2]. This positions pyrantel as a strategically valuable rotational anthelmintic in resistance management programs, particularly where fenbendazole has already failed.

Anthelmintic Resistance Equine Parasitology Cyathostomins Fecal Egg Count Reduction Veterinary Procurement

Pyrantel Exhibits EC50 ~10 μM on Nematode Levamisole-Sensitive nAChRs, Defining Its Potency Relative to Structural Analogs

Pyrantel acts as a relatively potent agonist on levamisole-sensitive nicotinic acetylcholine receptor (nAChR) subtypes of nematodes, with a measured EC50 of approximately 10 μM [1][2]. This potency profile distinguishes pyrantel from its close structural analogs (morantel, oxantel) and from benzimidazole-class anthelmintics (albendazole, mebendazole, fenbendazole), which target β-tubulin polymerization rather than nAChRs. The EC50 value provides a quantitative benchmark for comparing pyrantel's intrinsic activity across different nematode species and receptor subtypes, as well as for evaluating the potency of novel synthetic derivatives or combination partners.

Nicotinic Acetylcholine Receptor EC50 Mechanism of Action Ligand-Gated Ion Channel In Vitro Pharmacology

Pyrantel LD50 (Tartrate) ~170 mg/kg in Rats: Quantified Safety Differential Between Salt Forms

The acute oral LD50 of pyrantel tartrate in rats is approximately 170 mg/kg [1]. This value is directly linked to the tartrate salt's higher aqueous solubility and greater systemic absorption compared to the pamoate salt, for which the LD50 is substantially higher (less acutely toxic) due to limited gastrointestinal absorption [2]. This quantified toxicity differential is a critical safety consideration for procurement, particularly in species or individuals with compromised intestinal barrier function where pamoate absorption might increase, or in formulations intended for continuous low-dose administration (e.g., medicated feeds) where cumulative exposure differs between salt forms.

Acute Toxicity LD50 Safety Margin Salt Form Selection Veterinary Toxicology

Pyrantel (CAS 15686-83-6) Optimal Procurement Scenarios Based on Quantitative Differentiation Evidence


Human Pinworm (Enterobius vermicularis) Treatment Programs in Endemic Settings

Procure pyrantel pamoate as the preferred single-dose anthelmintic for mass drug administration (MDA) or individual treatment targeting Enterobius vermicularis. The 96.3% cure rate, which exceeds albendazole's 94.1%, combined with the pamoate salt's minimal systemic absorption (<15% urinary excretion) and favorable safety profile, makes pyrantel pamoate the evidence-based choice for pinworm control in schools, households, and community-wide deworming campaigns [1][2].

Equine Anthelmintic Rotation in Fenbendazole-Resistant Cyathostomin Populations

Incorporate pyrantel pamoate into equine deworming rotation protocols on farms where fenbendazole resistance is confirmed or suspected. With a mean FECR of 90.3% versus fenbendazole's 42.8%, pyrantel remains partially effective where fenbendazole has failed, while preserving ivermectin (96.3% FECR) for strategic use against the most refractory populations [1]. This evidence-based rotation delays the onset of multi-drug resistance and extends the useful lifespan of all anthelmintic classes in equine practice [2].

Luminal Nematode Control in Companion Animals (Dogs and Cats)

Select pyrantel pamoate formulations for routine deworming of dogs and cats against common luminal nematodes (Toxocara canis, Toxascaris leonina, Ancylostoma caninum, Uncinaria stenocephala). The pamoate salt's poor systemic absorption ensures high intestinal concentrations while minimizing systemic adverse effects, making it particularly suitable for puppies, kittens, and breeding animals where a wide safety margin is required [1][2]. Note that pyrantel pamoate is not indicated for hookworm-predominant infections as monotherapy due to the 32% cure rate limitation.

Swine Continuous Medication Programs Requiring Systemic Larval Control

Procure pyrantel tartrate for incorporation into swine medicated feed formulations where continuous low-dose administration is intended to control migrating Ascaris suum larvae and reduce pasture contamination. The tartrate salt's higher systemic absorption (approximately 34% urinary excretion in pigs) enables it to reach tissue-migrating larval stages that luminal-only anthelmintics cannot access [1][2]. This application scenario capitalizes on the unique pharmacokinetic advantage of the tartrate salt form over the pamoate salt.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrantel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.